molecular formula C25H20FNO4S B2815499 3-(4-ETHOXYBENZOYL)-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 872206-15-0

3-(4-ETHOXYBENZOYL)-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2815499
CAS No.: 872206-15-0
M. Wt: 449.5
InChI Key: KPZOBKFHCGDHRD-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline is a structurally complex quinoline derivative featuring three distinct functional groups:

  • A 4-ethoxybenzoyl moiety at position 3, contributing electron-donating and lipophilic properties.
  • A fluoro substituent at position 6, enhancing metabolic stability and binding interactions.
  • A 4-methylbenzenesulfonyl group at position 4, influencing solubility and molecular recognition.

This compound’s design integrates substituents that modulate electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic or material science applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZOBKFHCGDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline derivatives from the provided evidence, focusing on substituent effects, synthesis strategies, and molecular properties.

Substituent Analysis
Compound Name & Source Key Substituents Structural Implications
Target Compound 3-(4-Ethoxybenzoyl), 6-F, 4-(4-methylbenzenesulfonyl) Ethoxy (lipophilic), fluorine (electron-withdrawing), sulfonyl (polarity modulation).
4k 2-(4-Chlorophenyl), 3-(4-methoxyphenyl), 4-amino Chlorine (halogen bonding), methoxy (polarity), amino (hydrogen bonding).
2c 1-Methoxy-4-(4-methoxyphenyl)benzene Bis-methoxy (enhanced solubility), planar aromatic system.
3-(4-Isopropylbenzenesulfonyl), 6-ethoxy, 4-quinolinone Isopropyl (steric bulk), sulfonyl (polar), quinolinone (reduced aromaticity).
4-[(4-Chlorobenzyl)amino], 6-(trifluoromethyl), ethyl carboxylate Trifluoromethyl (strong electron-withdrawing), carboxylate (ionizable).

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethyl : The target’s 6-fluoro substituent offers moderate electron-withdrawing effects compared to chlorine (in 4k ) or trifluoromethyl ( ), which may reduce metabolic degradation while maintaining reactivity.
  • Ethoxy vs.
Molecular Properties
Compound Molecular Formula (Source) Molar Mass (g/mol) Notable Features
Target Compound Not provided High complexity with three functional groups.
4k C₂₈H₂₂ClN₂O₂ 468.9 Amino group enhances solubility.
C₂₅H₂₂ClNO₄S 468.0 Quinolinone core reduces aromaticity.
C₂₀H₁₆ClF₃N₂O₂ 408.8 Trifluoromethyl increases stability.

Critical Insights :

  • The target’s lack of ionizable groups (e.g., carboxylate in ) may limit aqueous solubility, necessitating formulation optimization.
  • Compared to fused-ring systems (e.g., pyrroloquinoline in ), the target’s linear substitution pattern prioritizes synthetic accessibility over conformational rigidity.

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